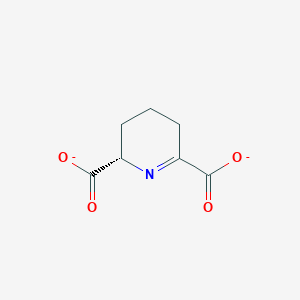

(S)-2,3,4,5-tetrahydrodipicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2,3,4,5-tetrahydrodipicolinate(2-) is a 2,3,4,5-tetrahydrodipicolinate(2-). It is a conjugate base of a (S)-2,3,4,5-tetrahydrodipicolinic acid. It is an enantiomer of a (R)-2,3,4,5-tetrahydrodipicolinate(2-).

科学的研究の応用

Synthesis and Pathway to L-Lysine

(S)-2,3,4,5-Tetrahydrodipicolinate is a key intermediate in the diaminopimelate (DAP) pathway leading to the synthesis of L-lysine. It has been synthesized as the stable racemic potassium salt from dipicolinic acid through a series of chemical reactions, including esterification and hydrogenation (Chrystal, Couper, & Robins, 1995). A similar study further confirms the importance of this compound in the DAP pathway to L-lysine (Couper, Robins, & Chrystal, 1992).

Enzyme Active Site Characterization

Research has been conducted on the active site of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase, using analogs of tetrahydrodipicolinate. These studies help in understanding the stereochemical model for the succinylation of tetrahydrodipicolinate (Berges et al., 1986). Further structural analysis of tetrahydrodipicolinate-N-succinyltransferase has been done to understand its crystallography and its role in the synthesis of meso-diaminopimelate and L-lysine (Binder, Blanchard, & Roderick, 1996).

Role in Lysine Biosynthesis

This compound is also involved in lysine biosynthesis, as shown by the study of the enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA) which converts pyruvate and L-aspartate-4-semialdehyde to 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid. This enzyme is an important regulatory component of the pathway (Schmitz et al., 2020).

Potential in Antibacterial Agent Development

Studies have focused on the enzyme dihydrodipicolinate reductase, which is involved in the reduction of dihydrodipicolinate to tetrahydrodipicolinate. This pathway is unique to bacteria and plants, making it a potential target for developing antibacterial or herbicidal compounds (Reddy, Sacchettini, & Blanchard, 1995).

特性

分子式 |

C7H7NO4-2 |

|---|---|

分子量 |

169.13 g/mol |

IUPAC名 |

(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2/t4-/m0/s1 |

InChIキー |

CXMBCXQHOXUCEO-BYPYZUCNSA-L |

異性体SMILES |

C1C[C@H](N=C(C1)C(=O)[O-])C(=O)[O-] |

SMILES |

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |

正規SMILES |

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)

![4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241520.png)

![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)

![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)